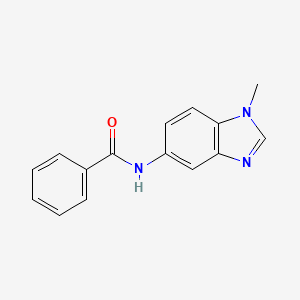
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as ABT-639, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is found in sensory neurons and plays a crucial role in pain sensation. ABT-639 has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide works by binding to the TRPV1 ion channel and blocking its activity. This ion channel is involved in the transmission of pain signals from sensory neurons to the central nervous system. By inhibiting TRPV1, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be highly selective for the TRPV1 ion channel, with little or no activity against other ion channels. It has also been shown to have a long half-life in the body, making it suitable for once-daily dosing. In preclinical studies, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be well-tolerated and to have a low potential for toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is its high selectivity for the TRPV1 ion channel, which allows for more precise targeting of pain pathways. However, one limitation is that it may not be effective in all types of pain, as there may be other pain pathways that are not affected by TRPV1 inhibition.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy, where N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide could be used in combination with other pain medications to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, such as extended-release formulations, to improve patient compliance and reduce dosing frequency. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, as well as its potential for use in different types of pain.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylacetonitrile with 2-methyl-5-nitrobenzenesulfonamide to form the intermediate compound 2,3-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with hydrogen gas using a palladium catalyst to form the final product, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain. It has been shown to be effective in preclinical models of inflammatory and neuropathic pain. In addition, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to current opioid-based pain medications.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-7-9-20(17(15)3)22-21(24)19-14-18(11-10-16(19)2)27(25,26)23-12-5-4-6-13-23/h7-11,14H,4-6,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLTVLBHABBFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)